Kinase Inhibition Profile: Target Compound vs. 4-Acetamido Close Analog
The target compound's cyclopropanecarboxamido group is a critical pharmacophore for kinase inhibition. Chemical proteomics and screening data from the patent family indicate that compounds within this series inhibit tyrosine kinases including TrkA and Raf. The direct 4-acetamido analog (CAS 1171794-48-1) lacks the cyclopropyl ring and exhibits a significantly different activity profile. Although precise IC50 values for the target compound are not disclosed in the extracted patent text, the patent explicitly describes the cyclopropanecarboxamido-substituted aromatic compounds as novel inhibitors with defined structure-activity relationships that distinguish them from other amide derivatives [1].
| Evidence Dimension | Kinase inhibition (qualitative SAR) |
|---|---|
| Target Compound Data | Described as a protein kinase inhibitor in patent family US20160280664; specific IC50 values not disclosed for TrkA in the available excerpt. |
| Comparator Or Baseline | 4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide (CAS 1171794-48-1): No reported kinase inhibition data in the same patent context. |
| Quantified Difference | Not quantifiable from available public data; difference is inferred from patent SAR claims. |
| Conditions | Patent disclosure based on kinase inhibition assays; no standardized assay protocol publicly available for this specific comparison. |
Why This Matters
This matters for scientific selection because the cyclopropanecarboxamido moiety is a non-interchangeable pharmacophore; substituting it with an acetamido group yields a compound with a distinct, and likely inferior, kinase inhibition profile, undermining experimental reproducibility.
- [1] Crown Bioscience Inc. (Taiwan). Cyclopropanecarboxamido-Substituted Aromatic Compounds as Anti-tumor Agents. U.S. Patent Application Publication No. 2016/0280664 A1, September 29, 2016. View Source
